molecular formula C7H7BBrClO3 B14081008 (2-Bromo-4-chloro-5-methoxyphenyl)boronic acid

(2-Bromo-4-chloro-5-methoxyphenyl)boronic acid

Cat. No.: B14081008
M. Wt: 265.30 g/mol
InChI Key: JSHHWLFNBJAGCE-UHFFFAOYSA-N
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Description

(2-Bromo-4-chloro-5-methoxyphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-chloro-5-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-bromo-4-chloro-5-methoxybenzene using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-chloro-5-methoxyphenyl)boronic acid primarily undergoes Suzuki-Miyaura coupling reactions, which are a type of cross-coupling reaction. These reactions involve the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of (2-Bromo-4-chloro-5-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-4-chloro-5-methoxyphenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in Suzuki-Miyaura coupling reactions. The presence of both bromine and chlorine atoms allows for selective functionalization, making it a versatile building block in organic synthesis .

Properties

Molecular Formula

C7H7BBrClO3

Molecular Weight

265.30 g/mol

IUPAC Name

(2-bromo-4-chloro-5-methoxyphenyl)boronic acid

InChI

InChI=1S/C7H7BBrClO3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3,11-12H,1H3

InChI Key

JSHHWLFNBJAGCE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1Br)Cl)OC)(O)O

Origin of Product

United States

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